TC14012

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

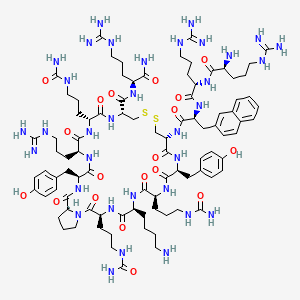

(3S,6S,9S,12S,15R,20R,23R,26S,29S,32S)-6-(4-aminobutyl)-N-[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]-15-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-26-(3-carbamimidamidopropyl)-3,9,23-tris[3-(carbamoylamino)propyl]-12,29-bis[(4-hydroxyphenyl)methyl]-2,5,8,11,14,22,25,28,31-nonaoxo-17,18-dithia-1,4,7,10,13,21,24,27,30-nonazabicyclo[30.3.0]pentatriacontane-20-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C90H140N34O19S2/c91-34-4-3-16-58-74(131)118-63(22-11-41-111-90(104)143)83(140)124-42-12-23-69(124)82(139)121-65(45-50-27-32-55(126)33-28-50)78(135)117-60(19-8-38-108-87(100)101)73(130)115-62(21-10-40-110-89(103)142)76(133)122-67(80(137)112-57(70(93)127)17-6-36-106-85(96)97)47-144-145-48-68(81(138)120-64(44-49-25-30-54(125)31-26-49)77(134)116-61(72(129)114-58)20-9-39-109-88(102)141)123-79(136)66(46-51-24-29-52-13-1-2-14-53(52)43-51)119-75(132)59(18-7-37-107-86(98)99)113-71(128)56(92)15-5-35-105-84(94)95/h1-2,13-14,24-33,43,56-69,125-126H,3-12,15-23,34-42,44-48,91-92H2,(H2,93,127)(H,112,137)(H,113,128)(H,114,129)(H,115,130)(H,116,134)(H,117,135)(H,118,131)(H,119,132)(H,120,138)(H,121,139)(H,122,133)(H,123,136)(H4,94,95,105)(H4,96,97,106)(H4,98,99,107)(H4,100,101,108)(H3,102,109,141)(H3,103,110,142)(H3,104,111,143)/t56-,57-,58-,59-,60-,61-,62+,63-,64-,65-,66-,67-,68-,69-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGDDHDBBOJNZKY-UXNLHULBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CCCNC(=O)N)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC6=CC=C(C=C6)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CCCNC(=O)N)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC5=CC=CC=C5C=C4)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC6=CC=C(C=C6)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C90H140N34O19S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2066.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: TC14012 as a CXCR7 Agonist and its Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

TC14012, a peptidomimetic compound, has emerged as a significant pharmacological tool for studying the atypical chemokine receptor CXCR7, also known as ACKR3. While initially developed as a potent antagonist for the CXCR4 receptor, this compound exhibits potent agonistic activity towards CXCR7. This dual functionality underscores the complexity of chemokine receptor pharmacology and highlights the importance of off-target profiling. Activation of CXCR7 by this compound does not follow the canonical G-protein coupling paradigm of typical chemokine receptors. Instead, it triggers a biased signaling cascade primarily mediated by β-arrestin. This leads to the activation of downstream kinase pathways, including the Extracellular signal-Regulated Kinase (ERK) 1/2 and the Akt/endothelial Nitric Oxide Synthase (eNOS) pathways. Understanding the intricacies of this compound-mediated CXCR7 signaling is crucial for its application in biomedical research and for the development of novel therapeutics targeting this important receptor. This guide provides a comprehensive overview of the this compound-CXCR7 signaling axis, including quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Introduction to this compound and the CXCR7 Receptor

This compound is a serum-stable, cyclic peptide that was originally identified as a high-affinity antagonist of the CXCR4 receptor, playing a role in HIV entry and cancer metastasis.[1] Subsequent research, however, revealed its unexpected role as a potent agonist for the atypical chemokine receptor CXCR7.[2][3]

CXCR7 is a seven-transmembrane receptor that binds with high affinity to the chemokines CXCL12 (SDF-1) and CXCL11 (I-TAC).[4] Unlike conventional chemokine receptors, CXCR7 does not couple efficiently to G-proteins to induce classical downstream signaling events like calcium mobilization.[4] Instead, its primary signaling output is mediated through the recruitment of β-arrestin proteins.[2][3] This biased signaling mechanism has positioned CXCR7 as a key player in various physiological and pathological processes, including cell survival, adhesion, and migration.

The agonistic activity of this compound on CXCR7, despite its antagonistic action on the closely related CXCR4 receptor, highlights the subtle but critical differences in the ligand-binding pockets and activation mechanisms of these two receptors.[5] This makes this compound an invaluable tool for dissecting the specific functions of CXCR7, even in cellular systems where CXCR4 is also present.

The this compound-CXCR7 Signaling Pathway

The binding of this compound to CXCR7 initiates a cascade of intracellular events that are distinct from classical G-protein-coupled receptor (GPCR) signaling. The core of this pathway is the recruitment of β-arrestin 2, which acts as a scaffold protein to assemble downstream signaling complexes.

β-Arrestin 2 Recruitment

Upon agonist binding, CXCR7 undergoes a conformational change that promotes its phosphorylation by G protein-coupled receptor kinases (GRKs). This phosphorylation creates a high-affinity binding site for β-arrestin 2. The recruitment of β-arrestin 2 to the intracellular loops of CXCR7 is a critical initiating step in the signaling cascade.[2][3] This interaction has been robustly demonstrated using biophysical assays such as Bioluminescence Resonance Energy Transfer (BRET).[3][6]

Downstream Kinase Activation

Once recruited, β-arrestin 2 serves as a platform for the activation of several key intracellular signaling pathways, most notably the mitogen-activated protein kinase (MAPK) cascade and the phosphoinositide 3-kinase (PI3K)/Akt pathway.

This compound has been shown to induce the phosphorylation and activation of ERK1/2 in a CXCR7-dependent manner.[2] The β-arrestin 2 scaffold facilitates the assembly of components of the MAPK cascade, leading to the phosphorylation of MEK1/2, which in turn phosphorylates and activates ERK1/2. Activated ERK1/2 can then translocate to the nucleus to regulate gene expression, or phosphorylate cytoplasmic targets, thereby influencing cellular processes such as proliferation, differentiation, and survival.

In endothelial progenitor cells, this compound has been demonstrated to activate the Akt/eNOS signaling pathway via CXCR7.[4] This involves the β-arrestin-dependent activation of PI3K, which leads to the phosphorylation and activation of the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates and activates endothelial nitric oxide synthase (eNOS), resulting in the production of nitric oxide (NO).[4] NO is a critical signaling molecule involved in vasodilation, angiogenesis, and cell survival.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound and the natural ligand CXCL12 in their interaction with the CXCR7 receptor.

| Ligand | Parameter | Value | Cell Line | Assay | Reference |

| This compound | Binding Affinity (Kᵢ) | 157 ± 36 nM | HEK293 | Radioligand Displacement | [3] |

| CXCL12 | Binding Affinity | ~10-fold higher for CXCR7 than CXCR4 | - | - | [4] |

Table 1: Ligand Binding Affinities for CXCR7

| Ligand | EC₅₀ for β-arrestin 2 Recruitment | Cell Line | Assay | Reference |

| This compound | 350 nM | HEK293 | BRET | [2][3] |

| This compound | 47.4 nM | HEK293 | BRET | |

| CXCL12 | 30 nM | HEK293 | BRET | [3] |

| CXCL12 | 14.8 nM | HEK293 | BRET | |

| AMD3100 | 140 µM | HEK293 | BRET | [3][6] |

Table 2: Potency of Ligands in Inducing β-arrestin 2 Recruitment to CXCR7

Note: Variations in EC₅₀ values can be attributed to different experimental conditions and assay systems.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the this compound-CXCR7 signaling pathway.

β-Arrestin 2 Recruitment Assay (BRET)

This protocol is adapted from studies demonstrating this compound-induced β-arrestin recruitment to CXCR7.[3][6]

Objective: To quantitatively measure the interaction between CXCR7 and β-arrestin 2 in live cells upon stimulation with this compound.

Materials:

-

HEK293T cells

-

Expression plasmids: CXCR7-eYFP (acceptor) and β-arrestin 2-Rluc (donor)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Poly-D-lysine coated 96-well white, clear-bottom microplates

-

Phosphate-Buffered Saline (PBS)

-

Coelenterazine h (luciferase substrate)

-

BRET buffer (PBS, 0.5 mM MgCl₂, 0.1% glucose)

-

This compound, CXCL12 (positive control), and vehicle (negative control)

-

BRET-compatible plate reader

Procedure:

-

Cell Culture and Transfection:

-

Culture HEK293T cells in DMEM supplemented with 10% FBS.

-

Co-transfect the cells with CXCR7-eYFP and β-arrestin 2-Rluc expression plasmids using a suitable transfection reagent. A typical ratio is 1 µg of receptor plasmid to 0.05 µg of β-arrestin plasmid per well of a 6-well plate.

-

-

Cell Seeding:

-

The day after transfection, detach the cells and seed them into poly-D-lysine coated 96-well white, clear-bottom microplates.

-

Incubate for 24 hours to allow for cell attachment and protein expression.

-

-

BRET Assay:

-

Wash the cells once with PBS.

-

Prepare serial dilutions of this compound, CXCL12, and the vehicle control in BRET buffer.

-

Add the ligand solutions to the respective wells and incubate for 30 minutes at 37°C.

-

Add coelenterazine h to all wells at a final concentration of 5 µM.

-

-

Data Acquisition:

-

Immediately after adding the substrate, measure the luminescence signals using a BRET plate reader.

-

Sequentially integrate the signals in two wavelength windows: ~485 nm for Renilla luciferase (donor) and ~530 nm for eYFP (acceptor).

-

-

Data Analysis:

-

Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

-

Correct for background by subtracting the BRET ratio of cells expressing only the donor construct.

-

Plot the net BRET ratio as a function of ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

-

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol is a generalized procedure based on studies showing this compound-induced ERK1/2 activation.[2]

Objective: To detect the phosphorylation of ERK1/2 in response to this compound stimulation of CXCR7-expressing cells.

Materials:

-

U373 glioma cells (endogenously express CXCR7, but not CXCR4) or other suitable CXCR7-expressing cell line

-

Serum-free cell culture medium

-

This compound, CXCL12 (positive control), and vehicle (negative control)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total ERK1/2

-

HRP-conjugated anti-rabbit IgG secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Serum Starvation:

-

Culture U373 cells to ~80% confluency.

-

Serum-starve the cells for at least 4 hours to reduce basal ERK1/2 phosphorylation.

-

-

Ligand Stimulation:

-

Treat the cells with various concentrations of this compound, CXCL12, or vehicle for different time points (e.g., 5, 15, 30 minutes) at 37°C.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Express the level of ERK1/2 phosphorylation as the ratio of phospho-ERK1/2 to total ERK1/2.

-

Akt and eNOS Phosphorylation Assay (Western Blot)

This protocol is based on a study investigating the effect of this compound on endothelial progenitor cells.[4]

Objective: To assess the phosphorylation of Akt and eNOS in response to this compound in CXCR7-expressing cells.

Materials:

-

Endothelial progenitor cells (EPCs) or other suitable cell line

-

Cell culture medium (potentially high glucose for disease modeling)

-

This compound and appropriate controls

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein quantification reagents (BCA kit)

-

SDS-PAGE and Western blotting equipment

-

Primary antibodies: rabbit anti-phospho-Akt (Ser473), rabbit anti-total Akt, rabbit anti-phospho-eNOS (Ser1177), and rabbit anti-total eNOS

-

HRP-conjugated anti-rabbit IgG secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture EPCs under desired conditions (e.g., normal or high glucose).

-

Treat the cells with this compound (e.g., 5 µM) for a specified time (e.g., 10 minutes for phosphorylation events).

-

-

Protein Extraction and Quantification:

-

Lyse the cells and quantify the protein concentration as described in the ERK1/2 protocol.

-

-

Western Blotting:

-

Perform SDS-PAGE and protein transfer as previously described.

-

Block the membrane and incubate with primary antibodies against phospho-Akt and phospho-eNOS.

-

Proceed with secondary antibody incubation and ECL detection.

-

-

Normalization:

-

Strip the membranes and re-probe with antibodies against total Akt and total eNOS to normalize for protein loading.

-

-

Data Analysis:

-

Quantify the band intensities and calculate the ratio of phosphorylated protein to total protein for both Akt and eNOS.

-

Visualizations

The following diagrams illustrate the this compound-CXCR7 signaling pathway and the experimental workflows.

Caption: this compound-induced CXCR7 signaling cascade.

Caption: Workflow for the β-arrestin 2 recruitment BRET assay.

Caption: General workflow for Western blot analysis of protein phosphorylation.

Conclusion

This compound is a unique pharmacological agent that acts as a potent agonist for the atypical chemokine receptor CXCR7, while antagonizing CXCR4. Its activation of CXCR7 initiates a β-arrestin-biased signaling cascade, leading to the activation of the ERK1/2 and Akt/eNOS pathways. The detailed understanding of this signaling network, supported by robust quantitative data and well-defined experimental protocols, is essential for researchers in the fields of cancer biology, immunology, and cardiovascular diseases. The information presented in this technical guide provides a solid foundation for the continued investigation of CXCR7 function and the development of novel therapeutic strategies targeting this receptor. The dual-activity profile of this compound necessitates careful experimental design and data interpretation, but also offers a powerful tool to unravel the distinct and overlapping roles of CXCR4 and CXCR7 in health and disease.

References

- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Binding Affinity of TC14012 for CXCR4 and CXCR7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of the peptidomimetic compound TC14012 to the chemokine receptors CXCR4 and CXCR7. This compound, a serum-stable derivative of T140, exhibits a unique dualistic activity, acting as a potent antagonist for CXCR4 while simultaneously functioning as an agonist for CXCR7.[1][2] This document details the quantitative binding affinities, the experimental methodologies used for their determination, and the known signaling pathways activated by this compound's interaction with these receptors.

Quantitative Binding Affinity Data

The binding affinity of this compound for CXCR4 and CXCR7 has been determined through various in vitro assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency at each receptor.

Table 1: this compound Binding Affinity for CXCR4

| Parameter | Value (nM) | Assay Type | Cell Line | Notes |

| IC50 | 19.3 | Not specified | Not specified | Selective and peptidomimetic CXCR4 antagonist.[1][2] |

Table 2: this compound Binding Affinity and Functional Activity at CXCR7

| Parameter | Value (nM) | Assay Type | Cell Line | Notes |

| EC50 | 350 | β-arrestin 2 recruitment (BRET) | Not specified | Potent agonist of β-arrestin recruitment.[1][2][3] |

| Ki | 157 ± 36 | Radioligand displacement | HEK293 cells stably expressing CXCR7 | Radiolabeled CXCL12 was used as the ligand.[3] |

Experimental Protocols

The determination of this compound's binding and functional parameters involved specific and rigorous experimental methodologies. The following sections detail the key protocols cited in the literature.

Bioluminescence Resonance Energy Transfer (BRET) Assay for β-Arrestin Recruitment

This assay is crucial for determining the agonist activity of this compound at the CXCR7 receptor.

Objective: To quantify the recruitment of β-arrestin 2 to CXCR7 upon ligand binding.

Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and co-transfected with plasmids encoding for CXCR7 fused to a Renilla luciferase (RLuc) and β-arrestin 2 fused to a Yellow Fluorescent Protein (YFP).

-

Assay Preparation: Transfected cells are harvested, washed, and resuspended in a suitable assay buffer.

-

Ligand Stimulation: The cell suspension is distributed into a microplate, and varying concentrations of this compound are added.

-

BRET Measurement: The luciferase substrate (e.g., coelenterazine h) is added to the wells. If this compound induces the interaction between CXCR7-RLuc and β-arrestin 2-YFP, the energy from the luciferase reaction is transferred to the YFP, causing it to emit light at a specific wavelength. The ratio of the light emitted by YFP to the light emitted by RLuc is measured using a microplate reader.

-

Data Analysis: The BRET ratio is plotted against the logarithm of the this compound concentration, and the EC50 value is determined using a sigmoidal dose-response curve.[4][5]

Radioligand Displacement Assay

This competitive binding assay was utilized to determine the binding affinity (Ki) of this compound for CXCR7.

Objective: To measure the ability of this compound to displace a radiolabeled ligand from the CXCR7 receptor.

Methodology:

-

Cell Preparation: Membranes from HEK293 cells stably expressing CXCR7 are prepared.[3]

-

Assay Incubation: A constant concentration of radiolabeled CXCL12 (e.g., [¹²⁵I]-SDF-1α) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.[3]

-

Separation of Bound and Free Ligand: The reaction mixture is filtered through a filter plate to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Molecular Interactions

The interaction of this compound with CXCR4 and CXCR7 initiates distinct downstream signaling cascades.

This compound as a CXCR4 Antagonist

This compound acts as an inverse agonist at the CXCR4 receptor.[3] The natural ligand for CXCR4, CXCL12, typically activates signaling pathways such as the MAPK and Akt pathways, which are involved in cell proliferation and survival.[6] As an antagonist, this compound blocks these CXCL12-mediated effects.

This compound as a CXCR7 Agonist

In contrast to its effect on CXCR4, this compound is a potent agonist at the atypical chemokine receptor CXCR7.[1][2][3] CXCR7 is considered an "atypical" receptor because it does not couple to heterotrimeric G-proteins to mediate classical signaling pathways.[3][4] Instead, its primary signaling mechanism is through the β-arrestin pathway.[3][4]

Upon binding of this compound, CXCR7 undergoes a conformational change that promotes the recruitment of β-arrestin 2.[3][7] This interaction leads to the activation of downstream signaling molecules, including the phosphorylation and activation of Erk 1/2.[3][4] More recent studies have also implicated the activation of the Akt/eNOS pathway in endothelial progenitor cells following this compound stimulation of CXCR7, promoting angiogenic functions.[8][9]

Visualizations

The following diagrams illustrate the experimental workflow for determining CXCR7 agonism and the subsequent signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The peptidomimetic CXCR4 antagonist this compound recruits beta-arrestin to CXCR7: roles of receptor domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Recent Advances in CXCL12/CXCR4 Antagonists and Nano-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | CXCR7 Targeting and Its Major Disease Relevance [frontiersin.org]

- 8. CXCR7 Agonist this compound Improves Angiogenic Function of Endothelial Progenitor Cells via Activating Akt/eNOS Pathway and Promotes Ischemic Angiogenesis in Diabetic Limb Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

TC14012 as a peptidomimetic inverse agonist of CXCR4

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor (GPCR) that plays a pivotal role in a multitude of physiological and pathological processes. Its endogenous ligand, stromal cell-derived factor-1 (SDF-1/CXCL12), orchestrates cell migration, proliferation, and survival, making the CXCL12/CXCR4 axis a critical pathway in hematopoiesis, organogenesis, and immune responses.[1] However, its involvement in cancer metastasis, HIV-1 entry, and inflammatory diseases has rendered it a significant therapeutic target.[2][3] TC14012, a serum-stable derivative of the T140 peptide, has emerged as a potent and selective peptidomimetic modulator of CXCR4.[4][5] This technical guide provides an in-depth overview of this compound, focusing on its characterization as an inverse agonist of CXCR4, its associated signaling pathways, and the experimental methodologies used to elucidate its function.

Quantitative Profile of this compound

This compound exhibits a distinct pharmacological profile, acting as a potent antagonist and inverse agonist at CXCR4 while simultaneously functioning as an agonist at the atypical chemokine receptor CXCR7 (also known as ACKR3). This dual activity is a critical consideration in its therapeutic application.

| Parameter | Receptor | Value | Assay Type | Reference |

| IC₅₀ | CXCR4 | 19.3 nM | [¹²⁵I]SDF-1α binding inhibition | [4][5][6] |

| EC₅₀ | CXCR7 | 350 nM | β-arrestin 2 recruitment | [4][5][7][8] |

| Kᵢ | CXCR7 | 157 ± 36 nM | Radiolabeled CXCL12 displacement | [7] |

Mechanism of Action: Inverse Agonism at CXCR4

CXCR4 can exhibit constitutive, ligand-independent activity, particularly in certain pathological contexts.[9][10] While a neutral antagonist blocks the action of an agonist, an inverse agonist can reduce this basal signaling activity. This compound has been identified as an inverse agonist of CXCR4, capable of decreasing the autonomous signaling of constitutively active CXCR4 mutants.[2][9] This property is crucial as it suggests that this compound can suppress CXCR4 signaling even in the absence of its endogenous ligand, CXCL12.

The interaction of this compound with CXCR4 is thought to be similar to its analogue, CVX15, which binds within the transmembrane domain of the receptor.[11] This binding prevents the conformational changes necessary for G-protein coupling and subsequent downstream signaling.

CXCR4 Signaling Pathways Modulated by this compound

Upon activation by its ligand CXCL12, CXCR4 primarily signals through Gαi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[12] This initiates a cascade of downstream events including calcium mobilization, and activation of the PI3K/Akt and MAPK/ERK pathways, which collectively regulate cell migration, proliferation, and survival.[1] this compound, as an inverse agonist, not only blocks these CXCL12-induced signaling events but also reduces the basal activity of the receptor.

Caption: CXCR4 signaling pathway and points of modulation by CXCL12 and this compound.

Dual Activity: Agonism at CXCR7

Intriguingly, this compound acts as an agonist at CXCR7, a receptor that also binds CXCL12.[7][8] Unlike CXCR4, CXCR7 does not couple to G-proteins but instead signals through the recruitment of β-arrestin.[7][8][13] this compound potently induces the recruitment of β-arrestin 2 to CXCR7, leading to the activation of downstream pathways such as the ERK1/2 kinases.[4][7][8] This agonist activity at CXCR7 may have distinct biological consequences, including roles in angiogenesis and cell adhesion.[14][15]

Caption: this compound-mediated agonist signaling through the CXCR7-β-arrestin pathway.

Experimental Protocols

The characterization of this compound's activity relies on a suite of well-established cellular and biochemical assays. Below are detailed methodologies for key experiments.

Competitive Radioligand Binding Assay

This assay quantifies the ability of a test compound to displace a radiolabeled ligand from its receptor, allowing for the determination of its binding affinity (IC₅₀ or Kᵢ).

Objective: To determine the IC₅₀ of this compound for CXCR4.

Materials:

-

HEK293 cells stably expressing human CXCR4.

-

[¹²⁵I]-CXCL12 (radioligand).

-

This compound (test compound).

-

Binding buffer (e.g., Tris-HCl with BSA and MgCl₂).

-

Scintillation fluid and counter.

Procedure:

-

Cell Preparation: Culture and harvest HEK293-CXCR4 cells. Prepare a cell membrane suspension.

-

Assay Setup: In a 96-well plate, add increasing concentrations of this compound.

-

Radioligand Addition: Add a constant concentration of [¹²⁵I]-CXCL12 to each well.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Caption: Workflow for a competitive radioligand binding assay.

Bioluminescence Resonance Energy Transfer (BRET) Assay for β-arrestin Recruitment

The BRET assay is a powerful tool to measure protein-protein interactions in live cells, commonly used to assess GPCR-β-arrestin interactions.

Objective: To determine the EC₅₀ of this compound for β-arrestin 2 recruitment to CXCR7.

Materials:

-

HEK293 cells.

-

Expression vectors for CXCR7 fused to a yellow fluorescent protein (YFP) and β-arrestin 2 fused to Renilla luciferase (RLuc).

-

This compound (test compound).

-

Coelenterazine h (luciferase substrate).

-

BRET-compatible plate reader.

Procedure:

-

Cell Transfection: Co-transfect HEK293 cells with the CXCR7-YFP and β-arrestin 2-RLuc constructs.

-

Cell Seeding: Seed the transfected cells into a white, 96-well microplate.

-

Compound Addition: Add increasing concentrations of this compound to the wells.

-

Substrate Addition: Add the luciferase substrate, coelenterazine h, to each well.

-

BRET Measurement: Immediately measure the light emission at two wavelengths simultaneously using a BRET plate reader (typically ~480 nm for RLuc and ~530 nm for YFP).

-

Data Analysis: Calculate the BRET ratio (YFP emission / RLuc emission). Plot the BRET ratio against the logarithm of the this compound concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ value.

Caption: Workflow for a BRET-based β-arrestin recruitment assay.

Conclusion

This compound is a fascinating peptidomimetic with a complex pharmacological profile. Its potent inverse agonist activity at CXCR4 makes it a valuable tool for inhibiting both ligand-dependent and -independent signaling of this receptor, with significant therapeutic potential in oncology and immunology. However, its concurrent agonist activity at CXCR7 necessitates careful consideration and further investigation to fully understand the integrated biological effects of this compound. The experimental frameworks detailed herein provide a robust foundation for the continued exploration of this compound and the development of next-generation CXCR4-targeted therapeutics.

References

- 1. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]

- 2. Recent Advances in CXCL12/CXCR4 Antagonists and Nano-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. TC-14012 | CXCR | 368874-34-4 | Invivochem [invivochem.com]

- 7. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The peptidomimetic CXCR4 antagonist this compound recruits beta-arrestin to CXCR7: roles of receptor domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A point mutation that confers constitutive activity to CXCR4 reveals that T140 is an inverse agonist and that AMD3100 and ALX40-4C are weak partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regulated expression of CXCR4 constitutive active mutants revealed the up-modulated chemotaxis and up-regulation of genes crucial for CXCR4 mediated homing and engraftment of hematopoietic stem/progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mode of binding of the cyclic agonist peptide this compound to CXCR7: identification of receptor and compound determinants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Distinct Activation Mechanisms of CXCR4 and ACKR3 Revealed by Single-Molecule Analysis of their Conformational Landscapes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CXCR7 agonist this compound improves angiogenic function of endothelial progenitor cells via activating Akt/eNOS pathway and promotes ischemic angiogenesis in diabetic limb ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CXCR7 Agonist this compound Improves Angiogenic Function of Endothelial Progenitor Cells via Activating Akt/eNOS Pathway and Promotes Ischemic Angiogenesis in Diabetic Limb Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular Targets of TC14012: A Technical Guide Beyond CXCR4/CXCR7

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: TC14012 is a well-characterized peptidomimetic that has garnered significant interest for its potent and selective modulation of the chemokine receptors CXCR4 and CXCR7. It acts as a robust antagonist of CXCR4 and a potent agonist of CXCR7. This dual activity makes it a valuable tool for investigating the biological roles of these receptors and a potential therapeutic agent in various diseases, including cancer and HIV. This technical guide provides a comprehensive overview of the known cellular targets of this compound, focusing on its interactions with CXCR4 and CXCR7. Despite extensive research on its primary targets, to date, there is a notable absence of publicly available scientific literature detailing any specific cellular targets of this compound beyond CXCR4 and CXCR7. This document summarizes the current state of knowledge, presents quantitative data on its known interactions, details relevant experimental methodologies, and provides visual representations of the associated signaling pathways.

Known Cellular Targets of this compound

The current body of scientific evidence overwhelmingly points to two primary cellular targets for this compound:

-

CXCR4 (C-X-C chemokine receptor type 4): this compound is a potent and selective antagonist of CXCR4.[1]

-

CXCR7 (C-X-C chemokine receptor type 7, also known as ACKR3): this compound acts as a potent agonist at this receptor.[1][2][3]

Extensive searches of scientific databases and literature have not revealed any peer-reviewed studies that definitively identify other direct molecular targets of this compound. Therefore, the subsequent sections of this guide will focus on the detailed characterization of its interactions with CXCR4 and CXCR7.

Quantitative Data on Target Interactions

The following tables summarize the key quantitative parameters defining the interaction of this compound with its known targets.

Table 1: this compound Activity at CXCR4

| Parameter | Value | Cell Line/System | Reference |

| IC50 (antagonist activity) | 19.3 nM | - | [1] |

Table 2: this compound Activity at CXCR7

| Parameter | Value | Cell Line/System | Reference |

| EC50 (β-arrestin 2 recruitment) | 350 nM | HEK293 cells | [1][2][3] |

Signaling Pathways

This compound modulates distinct signaling pathways through its interaction with CXCR4 and CXCR7.

As an antagonist of CXCR4 , this compound blocks the binding of the natural ligand, CXCL12 (SDF-1), thereby inhibiting downstream signaling cascades typically associated with cell migration, proliferation, and survival.

As an agonist of CXCR7 , this compound promotes the recruitment of β-arrestin 2.[1][2][3] This interaction can lead to the activation of downstream pathways such as the ERK 1/2 signaling cascade.[2][3] In endothelial progenitor cells, this compound has been shown to activate the Akt/eNOS pathway via CXCR7, promoting angiogenic functions.[4][5]

Below are Graphviz diagrams illustrating these signaling pathways.

Experimental Protocols

The characterization of this compound's activity on CXCR4 and CXCR7 has been achieved through a variety of in vitro assays. Below are detailed methodologies for key experiments.

CXCR4 Antagonism: Inhibition of CXCL12-induced Calcium Mobilization

This assay is a common method to determine the antagonistic activity of compounds targeting G-protein coupled receptors that signal through calcium.

-

Cell Line: A cell line endogenously or recombinantly expressing high levels of CXCR4 (e.g., Jurkat cells, HEK293-CXCR4).

-

Reagents:

-

This compound (various concentrations)

-

CXCL12 (at a concentration that elicits a submaximal response, e.g., EC80)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

-

-

Protocol:

-

Cells are harvested and washed with assay buffer.

-

Cells are incubated with the calcium-sensitive dye according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

-

After incubation, cells are washed to remove excess dye and resuspended in assay buffer.

-

The cell suspension is pre-incubated with varying concentrations of this compound or vehicle control for a defined period (e.g., 15-30 minutes).

-

The baseline fluorescence is measured using a fluorometric imaging plate reader or a spectrofluorometer.

-

CXCL12 is added to the cells, and the change in fluorescence, indicative of intracellular calcium mobilization, is recorded over time.

-

The inhibitory effect of this compound is calculated as the percentage reduction in the CXCL12-induced calcium signal.

-

The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

-

CXCR7 Agonism: β-Arrestin 2 Recruitment Assay

This assay measures the ability of a ligand to promote the interaction between CXCR7 and β-arrestin 2, a hallmark of CXCR7 signaling. Bioluminescence Resonance Energy Transfer (BRET) is a commonly used technology for this purpose.

-

Cell Line: A cell line co-expressing CXCR7 fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin 2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP). HEK293 cells are commonly used.

-

Reagents:

-

This compound (various concentrations)

-

BRET substrate (e.g., coelenterazine h)

-

Assay buffer (e.g., phosphate-buffered saline)

-

-

Protocol:

-

Cells expressing the BRET fusion constructs are seeded into a white, clear-bottom 96-well plate.

-

After 24-48 hours, the culture medium is removed, and cells are washed with the assay buffer.

-

Cells are then treated with various concentrations of this compound or a vehicle control.

-

The BRET substrate is added to each well.

-

The plate is immediately read on a microplate reader capable of detecting the luminescence signals from both the donor and acceptor molecules.

-

The BRET ratio is calculated as the ratio of the light emitted by the acceptor to the light emitted by the donor.

-

The net BRET signal is determined by subtracting the background BRET from the BRET signal of the stimulated cells.

-

The EC50 value is calculated from the concentration-response curve.

-

Future Directions and Conclusion

While the interactions of this compound with CXCR4 and CXCR7 are well-documented, the potential for off-target effects remains an important consideration for its therapeutic development. The absence of comprehensive off-target profiling studies represents a significant knowledge gap. Future research employing unbiased, proteome-wide screening technologies would be invaluable for elucidating the complete cellular target landscape of this compound. Methodologies such as affinity purification-mass spectrometry (AP-MS), chemical proteomics, and broad-panel receptor screening assays could provide definitive insights into any potential alternative binding partners.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The peptidomimetic CXCR4 antagonist this compound recruits beta-arrestin to CXCR7: roles of receptor domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CXCR7 agonist this compound improves angiogenic function of endothelial progenitor cells via activating Akt/eNOS pathway and promotes ischemic angiogenesis in diabetic limb ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CXCR7 Agonist this compound Improves Angiogenic Function of Endothelial Progenitor Cells via Activating Akt/eNOS Pathway and Promotes Ischemic Angiogenesis in Diabetic Limb Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dichotomous Role of TC14012 in Modulating CXCL12 Signaling: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

The CXCL12/CXCR4 signaling axis is a critical pathway in numerous physiological and pathological processes, including immune cell trafficking, hematopoiesis, and cancer metastasis. Consequently, it has emerged as a significant target for therapeutic intervention. TC14012, a peptidomimetic, is a key modulator of this pathway, exhibiting a unique dual-receptor activity. This technical guide provides an in-depth analysis of the effect of this compound on CXCL12 signaling, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows. This compound acts as a potent antagonist of the CXCR4 receptor while simultaneously functioning as an agonist for the atypical chemokine receptor CXCR7 (also known as ACKR3). This bivalent interaction with the CXCL12 receptor system results in a complex and context-dependent modulation of cellular responses to the chemokine CXCL12. Understanding the nuanced effects of this compound is paramount for its development and application in therapeutic strategies targeting the CXCL12/CXCR4/CXCR7 axis.

Introduction to the CXCL12/CXCR4/CXCR7 Axis

The chemokine CXCL12, also known as Stromal Cell-Derived Factor-1 (SDF-1), orchestrates cellular migration and signaling primarily through its interaction with the G protein-coupled receptor (GPCR), CXCR4.[1] Upon binding of CXCL12, CXCR4 undergoes a conformational change, leading to the activation of intracellular heterotrimeric G proteins.[2][3] This initiates a cascade of downstream signaling events, including intracellular calcium mobilization, and the activation of pathways such as MAPK and PI3K, which collectively regulate cell migration, proliferation, and survival.[1][2][3] The CXCL12/CXCR4 axis is implicated in a variety of diseases, most notably in cancer, where it promotes tumor growth and metastasis to organs with high CXCL12 expression.[4][5]

CXCR7, another receptor for CXCL12, is considered an atypical chemokine receptor as it does not couple to G proteins to the same extent as CXCR4.[6][7][8] Instead, its primary signaling function is mediated through the recruitment of β-arrestin.[6][7] CXCR7 can also form heterodimers with CXCR4, further modulating CXCL12 signaling.

This compound: A Dual Modulator of CXCL12 Signaling

This compound is a synthetic, serum-stable peptidomimetic derived from T140.[9][10] It has been extensively characterized as a potent and selective antagonist of CXCR4.[9][10][11][12] However, further investigation revealed that this compound also functions as an agonist for CXCR7.[6][7][8] This dual activity is a critical consideration in its pharmacological profile.

Antagonistic Effect on CXCR4

This compound competitively binds to CXCR4, thereby inhibiting the binding of its endogenous ligand, CXCL12. This blockade prevents the activation of CXCR4-mediated downstream signaling pathways.

Agonistic Effect on CXCR7

In contrast to its effect on CXCR4, this compound activates CXCR7, leading to the recruitment of β-arrestin 2.[6][7][9][10] This can trigger downstream signaling events, such as the activation of the Erk 1/2 pathway.[6][7][9][10] The agonistic activity of this compound on CXCR7 may contribute to its overall biological effects, including the potential for promoting angiogenesis under certain conditions.[13]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative parameters defining the interaction of this compound with CXCR4 and CXCR7.

| Parameter | Receptor | Value | Assay Type | Reference |

| IC50 | CXCR4 | 19.3 nM | Competitive Binding Assay | [9][10] |

Table 1: Inhibitory Potency of this compound on CXCR4

| Parameter | Receptor | Value | Assay Type | Reference |

| EC50 | CXCR7 | 350 nM | β-arrestin 2 Recruitment Assay | [6][7][9][10] |

Table 2: Agonistic Potency of this compound on CXCR7

Signaling Pathways and Experimental Workflows

CXCL12/CXCR4 Signaling and this compound Inhibition

The binding of CXCL12 to CXCR4 triggers a well-defined signaling cascade. This compound acts as a competitive antagonist, blocking this initiation step.

Caption: CXCL12/CXCR4 signaling and this compound inhibition.

This compound-Mediated CXCR7 Signaling

As an agonist for CXCR7, this compound initiates a distinct signaling pathway primarily involving β-arrestin.

Caption: this compound-mediated CXCR7 signaling pathway.

Detailed Experimental Protocols

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (IC50) of this compound for the CXCR4 receptor.

Materials:

-

HEK293 cells stably expressing CXCR4

-

[¹²⁵I]-CXCL12 (radiolabeled ligand)

-

This compound (unlabeled competitor)

-

Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)

-

Wash buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 500 mM NaCl, 0.5% BSA, pH 7.4)

-

Scintillation fluid

-

96-well filter plates (e.g., Millipore)

-

Scintillation counter

Procedure:

-

Cell Preparation: Harvest HEK293-CXCR4 cells and resuspend in binding buffer to a concentration of 1 x 10⁶ cells/mL.

-

Assay Setup: In a 96-well plate, add in the following order:

-

25 µL of binding buffer (for total binding) or 1 µM unlabeled CXCL12 (for non-specific binding).

-

25 µL of varying concentrations of this compound.

-

25 µL of [¹²⁵I]-CXCL12 (final concentration ~0.1 nM).

-

25 µL of the cell suspension.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

-

Washing: Transfer the contents of the plate to a filter plate and wash three times with ice-cold wash buffer to separate bound from free radioligand.

-

Detection: Allow the filters to dry, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding at each concentration of this compound and determine the IC50 value using non-linear regression analysis.

Caption: Competitive radioligand binding assay workflow.

Chemotaxis Assay (Boyden Chamber)

This assay measures the ability of this compound to inhibit CXCL12-induced cell migration.[14][15]

Materials:

-

Jurkat cells (or other CXCR4-expressing cell line)

-

CXCL12

-

This compound

-

Chemotaxis medium (e.g., RPMI 1640 with 0.5% BSA)

-

Boyden chamber apparatus with polycarbonate filters (e.g., 5 µm pore size)

-

Calcein-AM (for cell labeling)

-

Fluorescence plate reader

Procedure:

-

Cell Preparation: Label Jurkat cells with Calcein-AM according to the manufacturer's protocol and resuspend in chemotaxis medium.

-

Assay Setup:

-

In the lower chamber of the Boyden apparatus, add chemotaxis medium containing CXCL12 (e.g., 100 ng/mL).

-

In the upper chamber, add the Calcein-AM labeled Jurkat cells that have been pre-incubated with varying concentrations of this compound for 30 minutes.

-

-

Incubation: Incubate the chamber at 37°C in a 5% CO₂ incubator for 2-4 hours.

-

Cell Removal: After incubation, carefully remove the non-migrated cells from the upper surface of the filter.

-

Detection: Measure the fluorescence of the migrated cells on the lower side of the filter using a fluorescence plate reader.

-

Data Analysis: Quantify the inhibition of chemotaxis by this compound by comparing the fluorescence of treated samples to the control (CXCL12 alone).

References

- 1. CXCL12 (SDF-1)/CXCR4 pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer [frontiersin.org]

- 4. The Signaling Duo CXCL12 and CXCR4: Chemokine Fuel for Breast Cancer Tumorigenesis [mdpi.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The peptidomimetic CXCR4 antagonist this compound recruits beta-arrestin to CXCR7: roles of receptor domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. TC 14012 | CAS:368874-34-4 | CXCR4 antagonist; ACKR3 (CXCR7) agonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. ashpublications.org [ashpublications.org]

- 12. Small peptide inhibitors of the CXCR4 chemokine receptor (CD184) antagonize the activation, migration, and antiapoptotic responses of CXCL12 in chronic lymphocytic leukemia B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CXCR7 agonist this compound improves angiogenic function of endothelial progenitor cells via activating Akt/eNOS pathway and promotes ischemic angiogenesis in diabetic limb ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ibidi.com [ibidi.com]

Methodological & Application

TC14012: Application Notes and Protocols for In Vitro Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC14012 is a synthetic, serum-stable peptidomimetic that acts as a dual modulator of the chemokine receptors CXCR4 and CXCR7. It is a potent and selective antagonist of CXCR4 and, conversely, a potent agonist of CXCR7.[1] This unique pharmacological profile makes this compound a valuable tool for investigating the distinct and overlapping roles of these two important receptors in a variety of physiological and pathological processes, including cancer metastasis, angiogenesis, and inflammation. These application notes provide detailed protocols for the use of this compound in in vitro cell culture studies, focusing on its effects on cell signaling and function.

Data Presentation

Quantitative Activity of this compound

| Parameter | Value | Cell Line/System | Receptor | Comments |

| IC50 | 19.3 nM | - | CXCR4 | Antagonist activity.[1] |

| EC50 | 350 nM | HEK293 | CXCR7 | Agonist activity (β-arrestin 2 recruitment).[1][2] |

| Ki | 157 ± 36 nM | HEK293 expressing CXCR7 | CXCR7 | Radioligand displacement assay.[2] |

| Treatment Concentration | 5 µmol/L | Endothelial Progenitor Cells (EPCs) | CXCR7 | Used to prevent high-glucose-induced dysfunction.[3][4] |

| Treatment Concentration | 1 ng/mL | CT26 colon carcinoma cells | CXCR4 | Used as a CXCR4 inhibitor in chemotaxis assays.[5] |

Signaling Pathways

This compound modulates two primary signaling pathways through its agonist activity on the CXCR7 receptor.

CXCR7/β-Arrestin/ERK Signaling Pathway

Upon binding to CXCR7, this compound induces the recruitment of β-arrestin 2.[2] This interaction initiates a G protein-independent signaling cascade that leads to the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[2] This pathway is implicated in cell proliferation and migration.[6][7]

CXCR7/Akt/eNOS Signaling Pathway

In endothelial progenitor cells (EPCs), this compound has been shown to activate the Akt/eNOS signaling pathway.[3][8] Binding of this compound to CXCR7 leads to the phosphorylation and activation of Akt (also known as Protein Kinase B), which in turn phosphorylates and activates endothelial Nitric Oxide Synthase (eNOS). This results in the production of nitric oxide (NO), a key signaling molecule in angiogenesis and vascular function.[3][8]

Experimental Protocols

β-Arrestin Recruitment Assay (Bioluminescence Resonance Energy Transfer - BRET)

This protocol is adapted from a previously described BRET-based experimental system to measure the recruitment of β-arrestin 2 to CXCR7 upon stimulation with this compound.[2]

Materials:

-

HEK293T cells

-

Expression plasmids: CXCR7-eYFP and β-arrestin 2-Rluc

-

Transfection reagent (e.g., PEI)

-

96-well white, clear-bottom microplates

-

Poly-D-lysine

-

PBS, 0.5 mM MgCl2, 0.1% glucose (BRET buffer)

-

Coelenterazine h (Rluc substrate)

-

This compound

-

Plate reader capable of BRET measurements

Procedure:

-

Co-transfect HEK293T cells with CXCR7-eYFP and β-arrestin 2-Rluc expression plasmids.

-

After overnight culture, seed the transfected cells into 96-well plates coated with poly-D-lysine and culture for another 24 hours.

-

Wash the cells once with PBS.

-

Add coelenterazine h to the BRET buffer at a final concentration of 5 µM.

-

Add the BRET buffer with substrate to the cells.

-

Add this compound at various concentrations to the wells.

-

Measure BRET signal 30 minutes after ligand addition using a plate reader with sequential integration of signals in the 460–500 nm (Rluc) and 510–550 nm (YFP) windows.

-

Calculate the BRET ratio (YFP emission / Rluc emission) and correct for background by subtracting the signal from cells transfected with the Rluc construct alone.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol describes the detection of ERK1/2 phosphorylation in response to this compound treatment.

Materials:

-

U373 glioma cells (or other suitable cell line expressing CXCR7)

-

Cell lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

This compound

Procedure:

-

Seed U373 cells and grow to 80-90% confluency.

-

Serum-starve the cells overnight.

-

Treat cells with this compound at the desired concentration and time points.

-

Lyse the cells and determine the protein concentration.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with anti-phospho-ERK1/2 antibody overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with anti-total-ERK1/2 antibody as a loading control.

Endothelial Progenitor Cell (EPC) Tube Formation Assay

This assay assesses the pro-angiogenic potential of this compound on EPCs.

Materials:

-

Human cord blood EPCs

-

Matrigel (growth factor reduced)

-

24-well plates

-

Basal medium (e.g., MCDB131) with 0.5% FBS

-

This compound

-

High glucose (HG) medium (33 mmol/L) as a stressor (optional)

-

Microscope with a camera

Procedure:

-

Coat a 24-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.

-

Resuspend EPCs in basal medium.

-

Add this compound to the cell suspension at the desired concentration. For studies involving cellular stress, EPCs can be pre-treated with high glucose.

-

Seed the EPCs onto the Matrigel-coated plate.

-

Incubate at 37°C for 4-12 hours.

-

Observe and photograph the formation of tube-like structures under a microscope.

-

Quantify tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

EPC Migration Assay (Scratch Wound Healing Assay)

This assay evaluates the effect of this compound on the migratory capacity of EPCs.

Materials:

-

Human cord blood EPCs

-

6-well plates

-

Basal medium with 0.5% FBS

-

This compound

-

High glucose (HG) medium (optional)

-

200 µL pipette tip

-

Microscope with a camera

Procedure:

-

Seed EPCs in 6-well plates and grow to confluence.

-

Create a scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.

-

Wash the cells with PBS to remove detached cells.

-

Add basal medium containing this compound at the desired concentration.

-

Image the scratch at 0 hours.

-

Incubate the cells at 37°C and image the same field at different time points (e.g., 8, 12, 24 hours).

-

Measure the width of the scratch at each time point and calculate the percentage of wound closure.

Conclusion

This compound is a versatile research tool for dissecting the roles of CXCR4 and CXCR7 in various cellular processes. Its antagonistic action on CXCR4 and agonistic action on CXCR7 allow for the specific investigation of CXCR7-mediated signaling and its functional consequences. The protocols provided here offer a starting point for utilizing this compound in in vitro cell culture studies to explore its potential in diverse research areas, from cancer biology to regenerative medicine.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CXCR7 agonist this compound improves angiogenic function of endothelial progenitor cells via activating Akt/eNOS pathway and promotes ischemic angiogenesis in diabetic limb ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PI3K/AKT signaling pathway plays a role in enhancement of eNOS activity by recombinant human angiotensin converting enzyme 2 in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CXCR4 and CXCR7 Signaling Pathways: A Focus on the Cross-Talk Between Cancer Cells and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functions and mechanisms of chemokine receptor 7 in tumors of the digestive system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CXCR7 Agonist this compound Improves Angiogenic Function of Endothelial Progenitor Cells via Activating Akt/eNOS Pathway and Promotes Ischemic Angiogenesis in Diabetic Limb Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for TC14012 in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution, preparation, and in vivo application of TC14012, a peptidomimetic molecule with dual activity as a selective CXCR4 antagonist and a potent CXCR7 agonist.[1][2][3][4] This document outlines its chemical properties, preparation for animal administration, and key signaling pathways for mechanistic studies.

Chemical Properties of this compound

This compound is a serum-stable derivative of T140.[1][3] Its key chemical and physical properties are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₉₀H₁₄₀N₃₄O₁₉S₂ |

| Molecular Weight | 2066.43 g/mol |

| Appearance | Powder |

| Purity | ≥95% |

| CAS Number | 368874-34-4 |

| Storage | Store at -20°C |

Dissolution and Preparation for Animal Studies

The solubility of this compound in aqueous solutions is limited, requiring specific formulations for in vivo administration. Below are established protocols for dissolving this compound to achieve a clear solution suitable for animal studies. It is recommended to prepare the working solution fresh on the day of use.[1] If precipitation occurs, gentle heating and/or sonication can aid dissolution.[1]

Table of Dissolution Protocols for this compound

| Protocol | Solvent Composition | Final Concentration | Notes |

| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.67 mg/mL (0.81 mM)[1][2] | Add solvents sequentially.[2] |

| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.67 mg/mL (0.81 mM)[1][2] | Prepare a 20% SBE-β-CD solution in saline first. |

| 3 | 10% DMSO, 90% Corn Oil | ≥ 1.67 mg/mL (0.81 mM)[1][2] | Be cautious with this formulation for dosing periods exceeding half a month.[1] |

| 4 | Water | Soluble to 1 mg/ml[5] | For lower concentration requirements. |

Experimental Protocols

In Vivo Administration Protocol

This protocol provides a general framework for administering this compound to animal models. Specific parameters such as dosage, route of administration, and frequency should be optimized based on the experimental design and animal model.

Materials:

-

This compound powder

-

Solvents as per the chosen dissolution protocol

-

Sterile tubes and syringes

-

Animal model (e.g., mice, rats)

Procedure:

-

Preparation of this compound Solution:

-

On the day of administration, weigh the required amount of this compound powder.

-

Following one of the protocols from the table above, dissolve the powder to the desired final concentration. For instance, using Protocol 1 to prepare 1 mL of a 1.67 mg/mL solution, add 100 µL of a 16.7 mg/mL DMSO stock solution to 400 µL of PEG300 and mix. Then, add 50 µL of Tween-80 and mix, and finally add 450 µL of saline.[1][2]

-

Ensure the final solution is clear and free of precipitation.

-

-

Animal Dosing:

-

Determine the appropriate dose based on the animal's body weight (e.g., mg/kg).

-

Select the route of administration (e.g., intravenous, intraperitoneal, subcutaneous, or oral gavage) based on the experimental goals and the chosen vehicle.

-

Administer the calculated volume of the this compound solution to the animal using appropriate techniques.

-

-

Monitoring:

-

Observe the animals for any adverse reactions following administration.

-

Proceed with the experimental timeline, including sample collection for pharmacokinetic or pharmacodynamic analysis.

-

In Vitro Signaling Pathway Analysis: CXCR7/Akt/eNOS

This compound has been shown to act as an agonist on CXCR7, activating downstream signaling pathways such as the Akt/eNOS pathway, which is crucial for angiogenesis.[6][7] The following is a generalized protocol to investigate this pathway in endothelial progenitor cells (EPCs).

Materials:

-

Endothelial Progenitor Cells (EPCs)

-

Cell culture medium

-

This compound solution (prepared in an appropriate cell culture compatible solvent)

-

Reagents for Western blotting (lysis buffer, antibodies against p-Akt, Akt, p-eNOS, eNOS)

-

Reagents for Nitric Oxide (NO) production assay

Procedure:

-

Cell Culture and Treatment:

-

Western Blotting for Protein Phosphorylation:

-

Lyse the cells and collect protein extracts.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated and total Akt and eNOS.

-

Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.

-

Quantify the band intensities to determine the level of protein phosphorylation.

-

-

Nitric Oxide (NO) Production Assay:

-

Measure the levels of NO in the cell culture supernatant using a commercially available NO assay kit.

-

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway of this compound via CXCR7 and a typical experimental workflow for in vivo studies.

Caption: this compound signaling through the CXCR7 receptor.

Caption: General experimental workflow for this compound animal studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. TC-14012 | CXCR | 368874-34-4 | Invivochem [invivochem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. TC 14012 | CAS:368874-34-4 | CXCR4 antagonist; ACKR3 (CXCR7) agonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. CXCR7 agonist this compound improves angiogenic function of endothelial progenitor cells via activating Akt/eNOS pathway and promotes ischemic angiogenesis in diabetic limb ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CXCR7 Agonist this compound Improves Angiogenic Function of Endothelial Progenitor Cells via Activating Akt/eNOS Pathway and Promotes Ischemic Angiogenesis in Diabetic Limb Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for TC14012 in a Diabetic Limb Ischemia Mouse Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing TC14012, a CXCR7 agonist, in a diabetic limb ischemia mouse model. This document outlines the mechanism of action, experimental procedures, and expected outcomes based on preclinical research, offering a valuable resource for studies on angiogenesis and tissue regeneration in the context of diabetic vascular complications.

Introduction

Diabetic limb ischemia is a severe complication of diabetes mellitus, characterized by reduced blood flow to the lower extremities, leading to tissue hypoxia, non-healing ulcers, and an increased risk of amputation. Endothelial progenitor cells (EPCs), crucial for vascular repair and angiogenesis, are dysfunctional in diabetic patients, contributing to the poor outcomes of this condition.

This compound is a potent and selective agonist of the C-X-C chemokine receptor type 7 (CXCR7).[1][2] While also known as a CXCR4 antagonist, its agonistic activity on CXCR7 has been shown to be pivotal in promoting the angiogenic functions of EPCs.[1][3] In the context of diabetic limb ischemia, this compound has demonstrated the ability to rescue impaired EPC function, enhance angiogenesis, and improve blood perfusion in ischemic tissues.[4][5]

Mechanism of Action

Under diabetic conditions, hyperglycemia leads to reduced CXCR7 expression in EPCs, impairing their survival and angiogenic capacity.[5][6] this compound acts by specifically targeting and activating CXCR7, which in turn initiates a downstream signaling cascade involving the phosphorylation of Akt and endothelial nitric oxide synthase (eNOS).[4][5] This activation of the CXCR7/Akt/eNOS pathway leads to increased nitric oxide (NO) production, a key molecule in promoting cell survival, migration, and tube formation – all critical steps in angiogenesis.[5] Furthermore, this compound has been shown to promote the mobilization of EPCs from the bone marrow into the peripheral circulation, making them available for incorporation into ischemic tissues to form new blood vessels.[1][4]

Signaling Pathway of this compound in Diabetic EPCs

Caption: this compound activates the CXCR7/Akt/eNOS signaling cascade.

Experimental Protocols

This section provides detailed protocols for establishing a diabetic limb ischemia mouse model and for the in vivo application of this compound.

I. Diabetic Mouse Model Establishment

Two common models for studying diabetic limb ischemia are the streptozotocin (STZ)-induced diabetic model (Type 1-like) and the genetically diabetic db/db mouse model (Type 2-like).

A. Streptozotocin (STZ)-Induced Diabetes Protocol

-

Animals: Use male C57BL/6 mice, 8-10 weeks old.

-

Acclimatization: Allow mice to acclimate for at least one week before the experiment.

-

Fasting: Fast the mice for 4-6 hours prior to STZ injection.[7]

-

STZ Preparation: Prepare a fresh solution of STZ in 0.1 M sodium citrate buffer (pH 4.5) immediately before use.

-

Induction of Diabetes: Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 150 mg/kg body weight.[8] Alternatively, a multiple low-dose regimen (e.g., 50 mg/kg for 5 consecutive days) can be used to induce a more gradual onset of hyperglycemia.[7]

-

Blood Glucose Monitoring: Monitor blood glucose levels from tail vein blood samples 72 hours after injection and then weekly. Mice with blood glucose levels consistently above 250 mg/dL (or 16 mmol/L) are considered diabetic and suitable for the limb ischemia surgery.[8]

B. db/db Mouse Model

-

Animals: Use male BKS.Cg-Dock7m +/+ Leprdb/J (db/db) mice, which are a model of type 2 diabetes.[9] Age-matched heterozygous (db/+) mice can be used as non-diabetic controls.[10]

-

Characteristics: These mice develop obesity, hyperglycemia, and insulin resistance starting at around 3-4 weeks of age.[9] They are typically ready for limb ischemia experiments at 8-12 weeks of age.

-

Blood Glucose Monitoring: Confirm hyperglycemia (blood glucose > 250 mg/dL) before inducing ischemia.

II. Hindlimb Ischemia (HLI) Surgical Protocol

-

Anesthesia: Anesthetize the diabetic mouse using an appropriate anesthetic agent (e.g., isoflurane inhalation or intraperitoneal injection of ketamine/xylazine).[4]

-

Surgical Preparation: Shave the fur from the inguinal to the distal thigh of the left hindlimb and sterilize the area with an antiseptic solution.

-

Incision: Make a small longitudinal skin incision (~1 cm) over the medial thigh.

-

Femoral Artery Ligation and Excision: Under a dissecting microscope, carefully dissect the femoral artery from the accompanying vein and nerve. Ligate the femoral artery at two points: proximally, just below the inguinal ligament, and distally, at the bifurcation of the saphenous and popliteal arteries. Excise the segment of the artery between the two ligatures.[5]

-

Wound Closure: Close the skin incision with sutures or surgical staples.

-

Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal for recovery.

III. This compound Administration Protocol

-

Drug Preparation: Dissolve this compound in a sterile vehicle (e.g., saline).

-

Administration Route: Administer this compound via subcutaneous (s.c.) injection.[11]

-

Dosage: A dose of 10 mg/kg body weight has been shown to be effective.[1]

-

Timing and Duration: Administer this compound daily, starting on the day of the HLI surgery, for a period of 14 to 28 days, depending on the study endpoints.[1]

Experimental Workflow

References

- 1. CXCR7 agonist this compound improves angiogenic function of endothelial progenitor cells via activating Akt/eNOS pathway and promotes ischemic angiogenesis in diabetic limb ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CXCR7 Agonist this compound Improves Angiogenic Function of Endothelial Progenitor Cells via Activating Akt/eNOS Pathway and Promotes Ischemic Angiogenesis in Diabetic Limb Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assessing Therapeutic Angiogenesis in a Murine Model of Hindlimb Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Murine Model of Hind Limb Ischemia to Study Angiogenesis and Arteriogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessing Therapeutic Angiogenesis in a Murine Model of Hindlimb Ischemia [jove.com]

- 6. PET/SPECT Imaging of Hindlimb Ischemia: Focusing on Angiogenesis and Blood Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 7. diacomp.org [diacomp.org]

- 8. researchgate.net [researchgate.net]

- 9. criver.com [criver.com]

- 10. Type-2 diabetic Leprdb/db mice show a defective microvascular phenotype under basal conditions and an impaired response to angiogenesis gene therapy in the setting of limb ischemia [imrpress.com]

- 11. researchgate.net [researchgate.net]

Application Notes: TC14012 as a Cardioprotective Agent in Doxorubicin-Induced Cardiotoxicity

Introduction

Doxorubicin (DOX) is a potent and widely used chemotherapeutic agent in the treatment of various cancers. However, its clinical utility is often limited by severe cardiotoxicity, which can lead to cardiomyopathy and heart failure. Emerging research has identified the chemokine receptors CXCR4 and CXCR7 as key players in cardiac cell survival, inflammation, and fibrosis. TC14012, a novel compound with dual activity as a CXCR4 antagonist and a CXCR7 agonist, has shown significant promise as a therapeutic strategy to mitigate doxorubicin-induced cardiotoxicity (DICT). These application notes provide an overview of the utility of this compound in this research area, along with detailed protocols for preclinical evaluation.

Mechanism of Action

This compound exerts its cardioprotective effects through a dual mechanism targeting the CXCR4 and CXCR7 signaling pathways. As a CXCR4 antagonist, this compound inhibits the binding of its ligand, CXCL12 (SDF-1), which can mediate inflammatory and fibrotic responses in the heart. By blocking CXCR4, this compound is thought to blunt the activation of downstream signaling pathways, such as the Rap1 signaling pathway, which is implicated in mast cell activation and degranulation, key contributors to cardiac inflammation.